molecular formula C8H6F3IO B12275253 2,2,2-Trifluoro-1-(3-iodo-phenyl)-ethanol

2,2,2-Trifluoro-1-(3-iodo-phenyl)-ethanol

Katalognummer: B12275253
Molekulargewicht: 302.03 g/mol
InChI-Schlüssel: NGUOCPAGZBJERM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,2-Trifluoro-1-(3-iodo-phenyl)-ethanol is an organic compound with the molecular formula C8H4F3IO It is characterized by the presence of trifluoromethyl and iodo groups attached to a phenyl ring, along with a hydroxyl group on the ethanol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(3-iodo-phenyl)-ethanol typically involves the reaction of 3-iodophenylacetic acid with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

2,2,2-Trifluoro-1-(3-iodo-phenyl)-ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The iodo group can be reduced to form the corresponding hydrogenated compound.

    Substitution: The iodo group can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 2,2,2-Trifluoro-1-(3-iodo-phenyl)-ethanone.

    Reduction: Formation of 2,2,2-Trifluoro-1-(3-hydro-phenyl)-ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2,2,2-Trifluoro-1-(3-iodo-phenyl)-ethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2,2,2-Trifluoro-1-(3-iodo-phenyl)-ethanol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl and iodo groups can enhance the compound’s binding affinity and specificity towards these targets, leading to modulation of biological pathways. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,2,2-Trifluoro-1-(4-iodo-phenyl)-ethanol
  • 2,2,2-Trifluoro-1-(2-iodo-phenyl)-ethanol
  • 2,2,2-Trifluoro-1-(3-bromo-phenyl)-ethanol

Uniqueness

2,2,2-Trifluoro-1-(3-iodo-phenyl)-ethanol is unique due to the specific positioning of the iodo group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The trifluoromethyl group also imparts distinct electronic properties, making this compound valuable for various applications.

Eigenschaften

Molekularformel

C8H6F3IO

Molekulargewicht

302.03 g/mol

IUPAC-Name

2,2,2-trifluoro-1-(3-iodophenyl)ethanol

InChI

InChI=1S/C8H6F3IO/c9-8(10,11)7(13)5-2-1-3-6(12)4-5/h1-4,7,13H

InChI-Schlüssel

NGUOCPAGZBJERM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)I)C(C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.